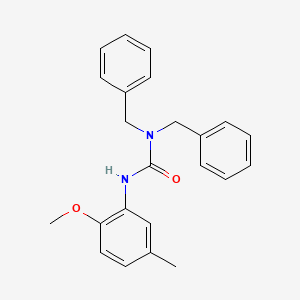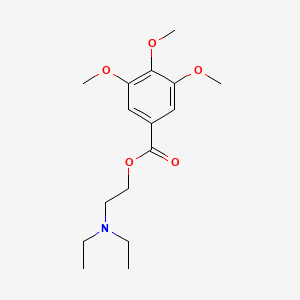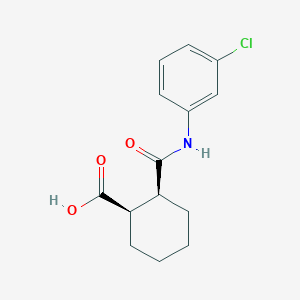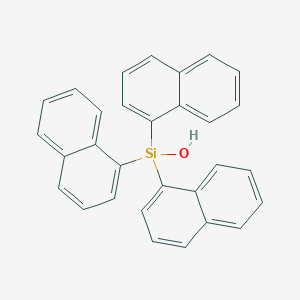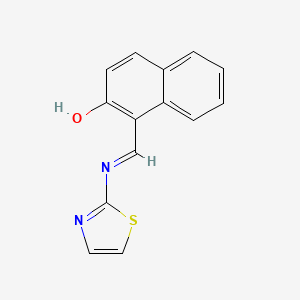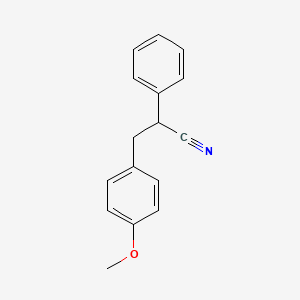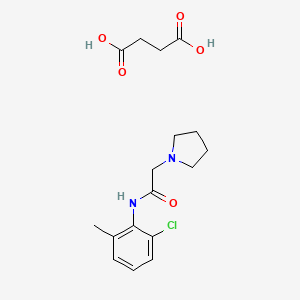
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate is a chemical compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of a chloro-substituted phenyl ring and a pyrrolidine ring attached to an acetamide group. The succinate salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of 2-chloro-6-methylphenylamine with acetic anhydride to form the corresponding acetamide.
Introduction of the Pyrrolidine Ring: The acetamide intermediate is then reacted with pyrrolidine under suitable conditions, such as in the presence of a base like sodium hydride, to form N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide.
Formation of the Succinate Salt: Finally, the compound is converted to its succinate salt form by reacting it with succinic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.
化学反应分析
Types of Reactions
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides or thiol derivatives.
科学研究应用
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
- N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(morpholin-1-yl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate is unique due to its succinate salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-succinate counterparts.
属性
分子式 |
C17H23ClN2O5 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC 名称 |
butanedioic acid;N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C13H17ClN2O.C4H6O4/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;5-3(6)1-2-4(7)8/h4-6H,2-3,7-9H2,1H3,(H,15,17);1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
ZIBFEXZQYQTONX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







